molecular formula C15H21ClN2O B5887605 4-chloro-N-(1-propyl-4-piperidinyl)benzamide

4-chloro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B5887605
M. Wt: 280.79 g/mol
InChI Key: TUCGIYQBXJDEEF-UHFFFAOYSA-N
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Description

4-chloro-N-(1-propyl-4-piperidinyl)benzamide, also known as CPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been synthesized using various methods, including the use of microwave irradiation and palladium-catalyzed cross-coupling reactions.

Mechanism of Action

4-chloro-N-(1-propyl-4-piperidinyl)benzamide acts as a selective dopamine D3 receptor antagonist, which blocks the activity of dopamine at these receptors. This mechanism of action is thought to be responsible for its potential therapeutic effects in addiction, depression, and anxiety.
Biochemical and Physiological Effects:
4-chloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. 4-chloro-N-(1-propyl-4-piperidinyl)benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of addiction. However, more research is needed to determine the exact biochemical and physiological effects of 4-chloro-N-(1-propyl-4-piperidinyl)benzamide.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-(1-propyl-4-piperidinyl)benzamide is its selectivity for dopamine D3 receptors, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. However, one of the limitations of 4-chloro-N-(1-propyl-4-piperidinyl)benzamide is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(1-propyl-4-piperidinyl)benzamide. One potential area of research is the development of more efficient synthesis methods for 4-chloro-N-(1-propyl-4-piperidinyl)benzamide. Another area of research is the investigation of its potential therapeutic applications in other disease states, including Parkinson's disease and schizophrenia. Furthermore, more research is needed to determine the exact biochemical and physiological effects of 4-chloro-N-(1-propyl-4-piperidinyl)benzamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

4-chloro-N-(1-propyl-4-piperidinyl)benzamide can be synthesized using various methods, including the use of microwave irradiation and palladium-catalyzed cross-coupling reactions. One of the most common methods used to synthesize 4-chloro-N-(1-propyl-4-piperidinyl)benzamide is the palladium-catalyzed cross-coupling reaction between 4-chloro-3-nitrobenzoic acid and 1-propyl-4-piperidinylboronic acid. This method has been shown to be efficient and provides high yields of 4-chloro-N-(1-propyl-4-piperidinyl)benzamide.

Scientific Research Applications

4-chloro-N-(1-propyl-4-piperidinyl)benzamide has been studied for its potential therapeutic applications in various disease states, including depression, anxiety, and addiction. 4-chloro-N-(1-propyl-4-piperidinyl)benzamide is a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. 4-chloro-N-(1-propyl-4-piperidinyl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

4-chloro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCGIYQBXJDEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-propylpiperidin-4-yl)benzamide

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